3,5-dimethyl-N-(4-methylphenyl)benzamide
Description
3,5-Dimethyl-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with methyl groups at the 3- and 5-positions and an N-linked 4-methylphenyl group.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3,5-dimethyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-11-4-6-15(7-5-11)17-16(18)14-9-12(2)8-13(3)10-14/h4-10H,1-3H3,(H,17,18) |
InChI Key |
XEFRYKCQMIJPBE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-N-(3,5-dimethylphenyl)benzamide (CAS 127292-04-0)
- Structure : The benzamide core is substituted with a chlorine atom at the 4-position and methyl groups at the 3,5-positions on the phenyl ring.
- Properties: Molecular formula C₁₅H₁₄ClNO; molecular weight 267.73 g/mol .
- Applications : Chlorinated benzamides are often explored as intermediates in agrochemicals or pharmaceuticals due to enhanced stability and lipophilicity .
3,5-Dimethyl-N-(2-methylpropyl)benzamide (CAS 767300-28-7)
- Structure : Features an isobutyl (2-methylpropyl) group instead of the 4-methylphenyl substituent.
- Key Differences : The aliphatic chain increases flexibility and hydrophobicity, which may influence membrane permeability.
- Properties : Boiling point 302.7±31.0 °C; density 0.967±0.06 g/cm³; pKa 15.53±0.46 .
- Applications : Such analogs are studied in drug design for optimizing pharmacokinetic profiles .
3,5-Dibromo-N-(4-methylphenyl)benzamide (Compound 5 in )
- Structure : Contains bromine atoms at the 3,5-positions and a 4-methylphenyl group.
- Key Differences : Bromine’s bulkiness and polarizability enhance steric and electronic effects compared to methyl groups.
- Synthesis: Prepared via condensation of 3,5-dibromo-2-aminobenzamide with 4-methylphenyl isocyanate.
- Applications : Brominated benzamides are investigated for antimicrobial and anticancer activities .
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide ()
- Structure : Incorporates a thiazolidin-4-one ring fused to the benzamide.
- Key Differences: The thiazolidinone moiety introduces hydrogen-bonding capacity and conformational rigidity.
- Biological Activity: Displays significant antiproliferative activity against renal cell adenocarcinoma (769-P) via G1 cell cycle arrest and apoptosis induction .
Comparative Data Table
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